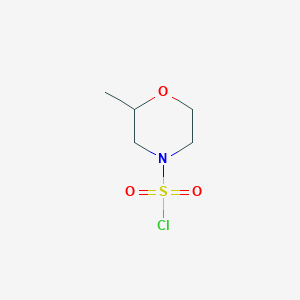
2-Methylmorpholine-4-sulfonyl chloride
説明
2-Methylmorpholine-4-sulfonyl chloride (MMSC) is a chemical compound that is widely used in scientific research. It is a versatile reagent that has found applications in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. MMSC is a sulfonyl chloride derivative of 2-methylmorpholine, which is a cyclic amine with a basic nitrogen atom. The sulfonyl chloride group makes MMSC a reactive electrophile that can undergo nucleophilic substitution reactions with a variety of nucleophiles.
作用機序
The mechanism of action of 2-Methylmorpholine-4-sulfonyl chloride is based on its ability to react with nucleophiles, such as amines, alcohols, and thiols. The reaction typically involves the displacement of the sulfonyl chloride group by the nucleophile, resulting in the formation of a sulfonamide, sulfonate ester, or sulfonate thioester. The reaction is typically catalyzed by a base, such as triethylamine or pyridine.
Biochemical and physiological effects:
2-Methylmorpholine-4-sulfonyl chloride has no known direct biochemical or physiological effects. However, its derivatives, such as sulfonamide and sulfonate ester derivatives, have a wide range of biological activities. For example, sulfonamide derivatives are widely used as antibacterial and antitumor agents, while sulfonate ester derivatives are used as inhibitors of enzymes, such as carbonic anhydrase and acetylcholinesterase.
実験室実験の利点と制限
The advantages of using 2-Methylmorpholine-4-sulfonyl chloride in laboratory experiments include its high reactivity, high yield of product, and ease of purification. However, the use of 2-Methylmorpholine-4-sulfonyl chloride requires careful handling, as it is a strong irritant and can react violently with water or alcohols. In addition, the use of 2-Methylmorpholine-4-sulfonyl chloride can result in the formation of unwanted by-products, such as 2-methylmorpholine-4-sulfonic acid, which can interfere with the desired reaction.
将来の方向性
There are several future directions for the use of 2-Methylmorpholine-4-sulfonyl chloride in scientific research. One potential application is the synthesis of novel sulfonamide derivatives with improved biological activity. Another direction is the use of 2-Methylmorpholine-4-sulfonyl chloride for the preparation of sulfonate ester derivatives with specific stereochemistry or functional groups. In addition, 2-Methylmorpholine-4-sulfonyl chloride can be used for the derivatization of other biomolecules, such as carbohydrates and lipids, for analysis by HPLC. Finally, 2-Methylmorpholine-4-sulfonyl chloride can be used for the preparation of novel materials, such as sulfonated polymers and dendrimers, with potential applications in materials science and nanotechnology.
科学的研究の応用
2-Methylmorpholine-4-sulfonyl chloride has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of sulfonamide derivatives, which are important pharmacophores in medicinal chemistry. 2-Methylmorpholine-4-sulfonyl chloride can also be used for the preparation of sulfonylurea herbicides, which are widely used in agriculture. In addition, 2-Methylmorpholine-4-sulfonyl chloride is used as a reagent for the derivatization of amino acids and peptides for analysis by high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
2-methylmorpholine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c1-5-4-7(2-3-10-5)11(6,8)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOGVZTHAJLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylmorpholine-4-sulfonyl chloride | |
CAS RN |
627887-48-3 | |
| Record name | 2-methylmorpholine-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3371040.png)
![1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene](/img/structure/B3371041.png)








![4-[(Pyridin-4-ylamino)methyl]benzoic acid](/img/structure/B3371109.png)
